1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring substituted with a 3-chloro-4-methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 3-Chloro-4-methoxyacetophenone
- 4-Chlorophenyl isocyanate
- 3-Chloro-4-methoxychalcone
Comparison: 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H16ClNO3 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-7-14(11-15(16)19)20-17(21)9-13(10-18(20)22)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
InChI Key |
GXXVTFRFKOKKJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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